3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester
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Overview
Description
3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester is an organic compound with a complex structure that includes furan, ester, and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester typically involves multi-step organic reactions. One common method includes the esterification of a furan derivative with ethyl propionate under acidic conditions. The reaction conditions often require a catalyst such as sulfuric acid and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) and other alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester exerts its effects involves interactions with various molecular targets. The compound’s ester and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-ethoxy-3-oxopropyl)-ethylamino propanoate
- Ethyl 3-(2-methoxy-2-oxoethyl)thio propionate
Uniqueness
3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its furan ring structure, combined with ester and ketone functionalities, makes it a versatile compound in synthetic organic chemistry.
Properties
IUPAC Name |
ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propanoylfuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-5-11(17)15-10(4)14(16(19)21-7-3)12(22-15)8-9-13(18)20-6-2/h5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJCQPKLHPXHPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(O1)CCC(=O)OCC)C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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